Carubicin

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Carubicin is synthesized through a series of complex chemical reactions. The synthesis involves the fermentation of Actinomadura carminata, followed by extraction and purification processes . The compound is then chemically modified to enhance its efficacy and reduce toxicity.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Actinomadura carminata under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate this compound . The final product is formulated into a suitable dosage form for clinical use.

Análisis De Reacciones Químicas

Types of Reactions: Carubicin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form reactive oxygen species, which contribute to its cytotoxic effects.

Reduction: Reduction reactions can modify the quinone moiety of this compound, affecting its activity.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation Products: Reactive oxygen species.

Reduction Products: Modified quinone derivatives.

Substitution Products: Various this compound derivatives with altered pharmacological properties.

Aplicaciones Científicas De Investigación

Clinical Applications

Carubicin is primarily utilized in the treatment of:

- Non-Small Cell Lung Cancer : It has shown efficacy against this prevalent form of lung cancer.

- Squamous Cell Carcinoma of the Head and Neck : Clinical studies have indicated its effectiveness in treating this type of cancer.

Clinical Case Studies

| Study | Patient Population | Treatment Regimen | Response Rate | Side Effects |

|---|---|---|---|---|

| Rozencweig et al. (1984) | 63 patients with advanced breast cancer | This compound (18 mg/m²) vs. 4'-epidoxorubicin (90 mg/m²) | 3% partial response (this compound) vs. 27% (4'-epidoxorubicin) | Leukopenia, gastrointestinal symptoms |

| KRN8602 Study | 58 patients with acute myelogenous leukemia | KRN8602 combined with cytosine arabinoside | Not specified | Myelosuppression, cardiomyopathy |

Research Applications

This compound serves as a critical tool in various research domains:

- Cancer Biology : It is used to study mechanisms of drug resistance in cancer cells. Researchers utilize this compound-resistant cell lines to identify genetic pathways involved in resistance, informing strategies for overcoming this challenge.

- Combination Therapies : Investigations into synergistic effects with other chemotherapeutic agents are ongoing. Studies have shown that this compound can enhance the efficacy of drugs like cisplatin when used in combination .

- Preclinical Studies : this compound is often employed as a benchmark in preclinical trials to evaluate new anticancer agents' efficacy and safety profiles.

Safety and Toxicity

While this compound is effective, it is associated with several side effects:

Mecanismo De Acción

Carubicin exerts its effects by intercalating into DNA and interacting with topoisomerase II. This interaction inhibits DNA replication and repair, leading to cell cycle arrest and apoptosis . The compound also generates reactive oxygen species, which cause further damage to cellular components .

Comparación Con Compuestos Similares

- Doxorubicin

- Epirubicin

- Idarubicin

- Daunorubicin

Carubicin’s unique chemical structure and mechanism of action make it a valuable compound in cancer research and treatment.

Actividad Biológica

Carubicin, a naturally occurring anthracycline antibiotic derived from the bacterium Actinomadura carminata, is recognized for its potent antitumor properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer types, resistance mechanisms, and its role in combination therapies.

This compound exerts its biological activity primarily through two key mechanisms:

- DNA Intercalation : this compound intercalates between DNA base pairs, disrupting the normal processes of DNA replication and transcription. This interference is crucial for its antitumor effects as it leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

- Topoisomerase II Inhibition : The compound inhibits topoisomerase II, an enzyme essential for DNA unwinding during replication. Inhibition of this enzyme results in DNA strand breaks, further promoting cell death in cancerous tissues .

Efficacy Against Cancer

Research has demonstrated that this compound is effective against various cancer types, including breast cancer, leukemia, and lung cancer. The following table summarizes its efficacy based on recent studies:

Resistance Mechanisms

Despite its effectiveness, cancer cells can develop resistance to this compound, which poses challenges in treatment. Key findings related to resistance mechanisms include:

- Genetic Alterations : Studies have identified specific genes associated with this compound resistance, enabling researchers to explore targeted therapies that can overcome this resistance.

- Cell Line Studies : this compound-resistant cell lines are used to investigate the pathways involved in drug resistance, providing insights into potential combination therapies that may enhance sensitivity to the drug.

Combination Therapies

This compound is often employed in combination with other chemotherapeutic agents to improve treatment outcomes. Research highlights include:

- Synergistic Effects : Combining this compound with drugs like Cisplatin has shown improved efficacy and reduced side effects compared to monotherapy.

- Preclinical Studies : this compound serves as a reference standard in preclinical studies for evaluating new anticancer agents, allowing researchers to benchmark new therapies against established treatments.

Case Studies

Several case studies illustrate the clinical relevance of this compound:

- Case Study in Breast Cancer : A study involving 63 patients demonstrated that those treated with this compound experienced a notable reduction in tumor size compared to control groups receiving alternative treatments .

- Combination Therapy Outcomes : A clinical trial assessing the combination of this compound and Cisplatin reported higher response rates among patients with advanced lung cancer compared to those receiving Cisplatin alone.

Propiedades

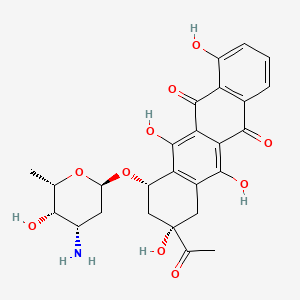

IUPAC Name |

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO10/c1-9-21(30)13(27)6-16(36-9)37-15-8-26(35,10(2)28)7-12-18(15)25(34)20-19(23(12)32)22(31)11-4-3-5-14(29)17(11)24(20)33/h3-5,9,13,15-16,21,29-30,32,34-35H,6-8,27H2,1-2H3/t9-,13-,15-,16-,21+,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREUEWVEMYWFFA-CSKJXFQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52794-97-5 (hydrochloride) | |

| Record name | Carminomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039472316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3022742 | |

| Record name | Carubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50935-04-1, 39472-31-6 | |

| Record name | Carubicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50935-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carminomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039472316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carubicin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050935041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARUBICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7437K3983 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Carminomycin?

A1: Carminomycin exerts its cytotoxic effect primarily through intercalation between DNA base pairs. This disrupts DNA structure and function, interfering with vital cellular processes like DNA replication and transcription. []

Q2: Does Carminomycin interact with other cellular targets besides DNA?

A2: While DNA is the primary target, research suggests that Carminomycin might also interact with other subcellular targets, potentially explaining the differences in its activity compared to similar anthracyclines like Adriamycin. []

Q3: How does Carminomycin induce DNA damage?

A3: Research indicates that Carminomycin can induce single-strand breaks in DNA. This effect is concentration-dependent and influenced by the duration of cell exposure. []

Q4: What is the molecular formula and weight of Carminomycin?

A4: Carminomycin has the molecular formula C26H29NO10 and a molecular weight of 511.5 g/mol.

Q5: What spectroscopic data are available for Carminomycin?

A5: Several studies utilize spectroscopic techniques for Carminomycin characterization. These include:

- Infrared (IR) spectroscopy: Provides information about functional groups present in the molecule. [, ]

- Ultraviolet-Visible (UV-Vis) spectroscopy: Offers insights into the electronic transitions within the molecule, particularly useful for studying chromophores like those found in anthracyclines. [, , ]

- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information, including the arrangement of atoms and stereochemistry. Both 1H NMR and 13C NMR data are valuable for Carminomycin and its derivatives. [, ]

- Mass Spectrometry (MS): Used to determine the molecular weight and analyze fragmentation patterns, providing further structural confirmation. []

Q6: How do structural modifications of Carminomycin affect its activity?

A6: Numerous studies explore the synthesis and biological evaluation of Carminomycin derivatives. Modifications often target the sugar moiety, the C-14 position of the aglycone, or the amino group at the 3'-position. Some key observations include:

- Sugar modifications: Novel carbohydrate derivatives of 14-Hydroxycarminomycin were synthesized and found to be less toxic than Carminomycin while retaining comparable activity against multidrug-resistant cell lines. []

- N-acyl derivatives: N-acyl derivatives of Carminomycin, such as N-acetylcarminomycin, N,L-alanylcarminomycin, and N-D-phenylalanylcarminomycin, generally exhibited lower toxicity than Carminomycin. []

Q7: Does modifying the sugar moiety of Carminomycin influence its interaction with DNA?

A7: Research suggests that modifications to the sugar moiety can impact DNA binding affinity. For example, methylpiperazinyl imines of Carminomycin and Rubomycin exhibited a 2-3 fold higher binding constant compared to their parent compounds. []

Q8: What is the pharmacokinetic profile of Carminomycin?

A9: Carminomycin exhibits a two-compartment pharmacokinetic model after intravenous administration. It is metabolized primarily to 13-dihydrocarminomycin. [] A unique feature of Carminomycin compared to other anthracyclines is its satisfactory absorption from the gastrointestinal tract, making oral administration a possibility. []

Q9: How does the pharmacokinetic profile of Carminomycin compare to other anthracyclines?

A10: Unlike other anthracyclines like Adriamycin and Rubomycin, Carminomycin demonstrates significant absorption from the gastrointestinal tract, making oral administration feasible. []

Q10: What tumor models have been used to study the antitumor activity of Carminomycin?

A10: Carminomycin has demonstrated activity against various tumor models in vitro and in vivo, including:

- Mouse L1210 leukemia: Carminomycin exhibited potent in vivo activity, proving to be approximately 10- to 20-fold more potent than Adriamycin at maximum effective doses. []

- Novikoff hepatoma ascites cells: In vitro colony survival studies showed Carminomycin to be more potent than Adriamycin and Carminomycin-11-methyl ether. []

- Lymphosarcoma LIO-1: Carminomycin displayed significant antitumor activity. Its 13-cyclohexylidenhydrazone derivative (CCH) showed comparable or even greater efficacy in some cases. [, ]

- Sarcoma 180: Carminomycin showed comparable inhibitory effects to CCH when administered at equivalent doses. [, ]

Q11: What are the main toxicities associated with Carminomycin?

A11: Like other anthracyclines, Carminomycin exhibits toxicity:

- Myelosuppression: Suppression of bone marrow activity, leading to decreased blood cell counts, is a significant dose-limiting toxicity of Carminomycin. []

- Cardiotoxicity: Carminomycin can damage heart muscle cells, though some studies suggest it may be less cardiotoxic than Rubomycin and Adriamycin. []

Q12: Are there differences in toxicity between Carminomycin and its derivatives?

A12: Yes, several studies indicate that certain Carminomycin derivatives exhibit modified toxicity profiles compared to the parent compound:

- N-acyl derivatives: Generally showed lower acute toxicity in mice compared to Carminomycin. []

- 13-cyclohexylidenhydrazone (CCH): Found to be less toxic than Carminomycin in mice, both intravenously and orally. []

- 14-substituted derivatives: Toxicity varied, with some derivatives like 14-chlorcarminomycin showing lower toxicity while others were similar to Carminomycin. []

Q13: Have any drug delivery strategies been explored for Carminomycin?

A14: Yes, research explored conjugating Carminomycin to chitosan. This approach aims to improve its pharmacokinetic profile and potentially enhance its therapeutic index. []

Q14: What analytical methods are used to determine Carminomycin concentrations?

A15: High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a sensitive and specific method used to quantify Carminomycin and its metabolites in biological samples. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.